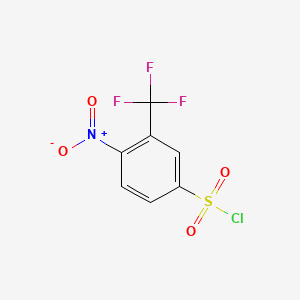

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO4S/c8-17(15,16)4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQUNSRHHHYXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381020 | |

| Record name | 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39234-83-8 | |

| Record name | 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride: Properties, Applications, and Protocols for the Research Professional

Section 1: Introduction and Strategic Overview

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in drug discovery and fine chemical synthesis. Its strategic importance stems from the unique combination of three distinct chemical moieties on a single benzene scaffold: a reactive sulfonyl chloride group, and two powerful electron-withdrawing groups—a nitro group and a trifluoromethyl group.

The sulfonyl chloride (-SO₂Cl) serves as a potent electrophilic handle, enabling covalent bond formation with a wide array of nucleophiles. The presence of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups synergistically enhances this electrophilicity, making the compound an exceptionally efficient reagent for constructing sulfonamide and sulfonate ester linkages.[1][2] Furthermore, the trifluoromethyl group is a well-established bioisostere in medicinal chemistry, prized for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[3][4]

This guide provides an in-depth analysis of the compound's physical properties, chemical reactivity, and proven applications, offering researchers a comprehensive resource for its effective and safe utilization.

Section 2: Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application in experimental design. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 39234-83-8 | [5][6][][8] |

| Molecular Formula | C₇H₃ClF₃NO₄S | [5][6][9] |

| Molecular Weight | 289.62 g/mol | [5][6][][8][9] |

| Appearance | Solid | [8] |

| Melting Point | 63-67 °C (literature) | [8][10][11] |

| Boiling Point | 337.8 ± 42.0 °C (Predicted) | [9] |

| Density | ~1.69 g/cm³ (Predicted for isomer) | [12] |

Section 3: Chemical Reactivity and Mechanistic Insights

The utility of this compound is defined by the reactivity of its sulfonyl chloride group. The carbon-sulfur bond is attached to an aromatic ring that is rendered significantly electron-deficient by the powerful inductive and resonance effects of the ortho-trifluoromethyl and para-nitro substituents. This electronic pull makes the sulfur atom highly electrophilic and exceptionally susceptible to attack by nucleophiles.

The primary reaction is a nucleophilic acyl substitution, where nucleophiles such as primary or secondary amines attack the sulfonyl group to displace the chloride, forming a stable sulfonamide linkage. This reaction is the cornerstone of its application in building complex molecular architectures.

Caption: General reaction of the title compound with a secondary amine.

Section 4: Applications in Drug Discovery and Organic Synthesis

The structural motifs present in this compound make it a valuable building block for the synthesis of pharmacologically active compounds.

-

Role of the Trifluoromethyl Group: The -CF₃ group is a critical feature for modern drug design.[14] Its incorporation into a drug candidate can enhance lipophilicity, which may improve membrane permeability and bioavailability.[3] Crucially, it can also block sites of metabolic oxidation, increasing the compound's in vivo half-life.[3] The strong electron-withdrawing nature of the -CF₃ group can also modulate the pKa of nearby functional groups, influencing drug-target interactions.

-

Synthesis of Bioactive Sulfonamides: The sulfonamide functional group is a key pharmacophore found in a wide range of approved drugs, including antibiotics, diuretics, and antiretrovirals. The high reactivity of this compound allows for its efficient coupling with complex amine fragments, facilitating the synthesis of novel drug candidates. For instance, the structurally related 4-nitro-3-(trifluoromethyl)aniline is a known intermediate in the synthesis of drugs like Bicalutamide.[14]

Section 5: Experimental Protocols

Adherence to validated protocols is essential for safety, reproducibility, and success. The following sections detail best practices for handling and utilizing this reagent.

Protocol 5.1: General Procedure for Sulfonamide Synthesis

This protocol describes a representative method for the reaction of this compound with a generic primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel.

-

Reaction Execution: Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes. After the addition is complete, add the base (TEA or DIPEA, 1.5 eq) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Caption: A typical workflow for sulfonamide synthesis and purification.

Protocol 5.2: Safe Handling and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[8][15]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical splash goggles.[8][16]

-

Dispensing: Use glass or stainless-steel spatulas for weighing and transferring the solid. Avoid creating dust.[16]

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area.[15][16] It should be kept away from water and moisture, as it can hydrolyze to release corrosive hydrochloric acid. A desiccator or a glove box is recommended for long-term storage.

-

Spill & Disposal: In case of a spill, do not use water. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for chemical waste disposal.[16] Dispose of waste in accordance with local, state, and federal regulations.

Section 6: Conclusion

This compound is a powerful and versatile reagent for chemical synthesis. Its high electrophilicity, driven by its unique substitution pattern, makes it an excellent choice for the construction of sulfonamides and other sulfur-containing compounds. For researchers in drug discovery, its trifluoromethyl moiety offers a strategic advantage for fine-tuning the pharmacokinetic and pharmacodynamic properties of new chemical entities. By following the detailed protocols and safety guidelines outlined in this guide, scientists can confidently and effectively leverage this compound to advance their research objectives.

References

- 1. Buy 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride | 837-95-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. 39234-83-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound 97 39234-83-8 [sigmaaldrich.com]

- 9. 301856-45-1 CAS MSDS (4-Nitro-3-(trifluoromethyl)benzenesulfonylchloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound | 39234-83-8 [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Page loading... [guidechem.com]

- 13. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 14. jelsciences.com [jelsciences.com]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride synthesis route

An In-depth Technical Guide to the Synthesis of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl Chloride

Abstract

This compound is a critical building block in medicinal chemistry and agrochemical development, most notably as a key intermediate in the synthesis of multi-kinase inhibitors like Sorafenib.[1] Its synthesis is a pivotal process for researchers in drug discovery and development. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the venerable Sandmeyer reaction and its modern, safer adaptations. We will dissect the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the rationale behind key procedural choices to ensure both high yield and operational safety.

Introduction: The Strategic Importance of this compound

The unique substitution pattern of this compound—featuring a potent electrophilic sulfonyl chloride group activated by two strong electron-withdrawing groups (nitro and trifluoromethyl)—makes it an exceptionally valuable reagent.[2] These features facilitate reliable nucleophilic substitution reactions, primarily for the formation of sulfonamides, a pharmacophore present in a vast array of therapeutic agents.[3][4] Understanding its synthesis is not merely an academic exercise but a practical necessity for chemists aiming to construct complex molecular architectures for biological applications.

This guide will focus primarily on the most established and reliable method for its preparation: the chlorosulfonylation of 4-nitro-3-(trifluoromethyl)aniline via a Sandmeyer-type reaction.

The Classical Sandmeyer Approach: A Two-Stage Protocol

The traditional synthesis of aryl sulfonyl chlorides from anilines is a robust, multi-step process that has been refined over decades. It hinges on the conversion of a primary aromatic amine into a diazonium salt, which is subsequently displaced by a sulfonyl chloride moiety using sulfur dioxide and a copper catalyst.[3][4]

Core Principles & Mechanistic Rationale

The process is logically divided into two distinct stages:

-

Diazotization: The journey begins with the conversion of the primary amine group of 4-nitro-3-(trifluoromethyl)aniline into a highly reactive diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically concentrated hydrochloric acid.[5]

-

Causality—Why the Cold? The reaction is performed at low temperatures (typically 0–5 °C) because aryl diazonium salts are thermally unstable and can be explosive if isolated or allowed to warm.[6] The cold conditions maintain the integrity of the diazonium intermediate in solution for the subsequent step.

-

-

Chlorosulfonylation: The aqueous solution of the diazonium salt is then introduced to a mixture of sulfur dioxide dissolved in a suitable solvent (like glacial acetic acid) in the presence of a copper(II) chloride catalyst.[7] This is a variation of the Sandmeyer reaction, where the diazonium group (a superb leaving group as N₂) is replaced. The copper catalyst facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical which then reacts with sulfur dioxide. Subsequent reaction with chloride and oxidation yields the final sulfonyl chloride product.

Visualizing the Classical Workflow

Caption: Workflow for the classical Sandmeyer synthesis route.

Detailed Experimental Protocol: Classical Method

This protocol is adapted from established literature procedures.[7]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Eq. |

| 4-Nitro-3-(trifluoromethyl)aniline | 206.12 | 57.5 g | 0.28 | 1.0 |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | 200 mL | - | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 21.4 g | 0.31 | 1.1 |

| Water (for NaNO₂) | 18.02 | 50 mL | - | - |

| Glacial Acetic Acid | 60.05 | 250 mL | - | - |

| Sulfur Dioxide (SO₂) | 64.07 | 64 g | 1.00 | 3.57 |

| Copper(II) Chloride (CuCl₂) | 134.45 | 13 g | 0.097 | 0.35 |

Procedure:

-

Preparation of Amine Salt: In a 1 L flask, combine 57.5 g (0.28 mol) of 4-nitro-3-(trifluoromethyl)aniline and 200 mL of concentrated hydrochloric acid. Heat the mixture to 90 °C for 15 minutes to ensure complete salt formation, then allow it to cool and stir at room temperature for 18 hours.

-

Diazotization: Chill the amine salt slurry to below 5 °C in an ice/salt bath. Prepare a solution of 21.4 g (0.31 mol) of sodium nitrite in 50 mL of water and add it dropwise to the cold slurry over 30-60 minutes, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution for an additional hour in the cold bath.

-

Preparation of Catalyst/SO₂ Solution: In a separate 2 L reaction vessel equipped with a mechanical stirrer and a gas inlet, dissolve 13 g of cupric chloride in 250 mL of glacial acetic acid. Cool this solution to 5-10 °C and bubble in 64 g of sulfur dioxide gas. Note: This step must be performed in a well-ventilated fume hood.

-

Sandmeyer Reaction: Add the cold diazonium salt solution dropwise from step 2 to the stirred catalyst/SO₂ solution from step 3 over approximately 20-30 minutes. Maintain the reaction temperature between 5-10 °C during the addition.

-

Reaction Completion & Isolation: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for two hours.

-

Workup: Pour the reaction mixture onto a large volume of crushed ice and water. The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum to yield the this compound.

A Modern, Safer Alternative: The DABSO-Mediated Synthesis

While effective, the classical Sandmeyer reaction involves handling gaseous, toxic sulfur dioxide. Modern organic synthesis prioritizes safer and more operationally simple methods. The use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a stable, solid SO₂ surrogate represents a significant advancement.[8][9]

Rationale for the Modern Approach

-

Safety and Handling: DABSO is a bench-stable solid, eliminating the need for handling condensed SO₂ gas.[10]

-

In Situ Diazotization: This modern protocol often employs an organic nitrite, such as tert-butyl nitrite, to generate the diazonium salt in situ. This is inherently safer as it avoids the accumulation of a significant concentration of the potentially explosive diazonium intermediate.[8][9] The reaction proceeds smoothly in a one-pot fashion.

Visualizing the DABSO-Mediated Workflow

Caption: One-pot workflow using DABSO as an SO₂ surrogate.

Representative Experimental Protocol: DABSO Method

This is a representative protocol adapted from the general methodology developed by Willis and coworkers.[8][9]

Materials & Reagents (Illustrative 0.5 mmol Scale):

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |

| 4-Nitro-3-(trifluoromethyl)aniline | 206.12 | 103 mg | 0.5 | 1.0 |

| DABSO | 240.30 | 72 mg | 0.3 | 0.6 |

| Copper(II) Chloride (CuCl₂) | 134.45 | 3.4 mg | 0.025 | 0.05 |

| Acetonitrile (MeCN) | 41.05 | 2.5 mL | - | - |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | 84 µL | 1.0 | 2.0 |

| tert-Butyl Nitrite (t-BuONO) | 103.12 | 65 µL | 0.55 | 1.1 |

Procedure:

-

Reaction Setup: To a vial, add 4-nitro-3-(trifluoromethyl)aniline (103 mg, 0.5 mmol), DABSO (72 mg, 0.3 mmol), and CuCl₂ (3.4 mg, 0.025 mmol).

-

Solvent and Acid Addition: Add acetonitrile (2.5 mL) followed by concentrated HCl (84 µL, 1.0 mmol). Stir the mixture at room temperature to form a suspension.

-

In Situ Diazotization: Add tert-butyl nitrite (65 µL, 0.55 mmol) dropwise to the stirred suspension at room temperature. Effervescence (N₂ evolution) should be observed.

-

Reaction Completion: Stir the reaction mixture at room temperature for 17 hours.

-

Workup and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

-

Purification: The product can be purified by flash column chromatography on silica gel if necessary.

Safety and Handling

The synthesis of this compound requires stringent safety protocols due to the nature of the reagents and intermediates.

-

Corrosive Materials: Concentrated hydrochloric acid and the final sulfonyl chloride product are highly corrosive.[11][12] Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Diazonium Salts: Aryl diazonium salts are thermally unstable and potentially explosive, especially in a dry, isolated state. The protocols described herein keep the diazonium salt in a cold, aqueous solution or generate it in situ at low concentrations to mitigate this risk.[8] Never deviate from the specified temperature controls.

-

Toxic Gases: The classical method uses sulfur dioxide, a toxic and corrosive gas. All operations involving SO₂ must be conducted in a high-performance fume hood.

-

Reactivity of Product: The sulfonyl chloride product is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, releasing HCl gas. Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

The synthesis of this compound is most reliably achieved through a Sandmeyer-type chlorosulfonylation of its corresponding aniline. While the classical approach utilizing gaseous sulfur dioxide is high-yielding, modern adaptations using the solid SO₂ surrogate DABSO offer significant improvements in safety and operational simplicity, making them highly attractive for laboratory-scale synthesis. The choice of method will depend on the scale of the reaction and the available facilities, but for research and development purposes, the DABSO-mediated route represents the current state-of-the-art. Both pathways provide drug development professionals with reliable access to this essential synthetic intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. pure.mpg.de [pure.mpg.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diazotisation [organic-chemistry.org]

- 6. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 11. 4-硝基-3-(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride molecular weight

An In-Depth Technical Guide to 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride

Introduction

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique molecular architecture, featuring a sulfonyl chloride group activated by two potent electron-withdrawing substituents—a nitro group and a trifluoromethyl group—renders it an exceptionally reactive and versatile building block.[1] This guide serves as a technical resource for scientists and drug development professionals, offering a comprehensive overview of its physicochemical properties, synthesis, reactivity, and safe handling. As a key intermediate, its primary utility lies in the synthesis of sulfonamides and sulfonate esters, classes of compounds prevalent in pharmaceuticals and agrochemicals.[1][2]

Physicochemical Properties

The compound is a solid at room temperature with a defined melting point range. Its molecular structure and key identifiers are critical for accurate sourcing and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 289.62 g/mol | [3][4][] |

| Molecular Formula | C₇H₃ClF₃NO₄S | [3][4][] |

| CAS Number | 39234-83-8 | [3] |

| IUPAC Name | This compound | [] |

| Appearance | Solid | |

| Melting Point | 63-67 °C | [6][7][8] |

| Synonyms | 5-(Chlorosulphonyl)-2-nitrobenzotrifluoride | [8] |

Synthesis and Mechanism

The industrial synthesis of this compound is a multi-step process designed to precisely install the required functional groups onto the benzene ring. A common pathway begins with a suitable chlorobenzotrifluoride precursor, which undergoes a sequence of nitration, reduction, diazotization, and finally, sulfonation to yield the target molecule.[2]

This strategic sequence is crucial for achieving high yield and purity. The initial nitration step introduces the nitro group, followed by the reduction of a different functional group to an amine. This amine is then converted into a diazonium salt, a highly versatile intermediate. The subsequent Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst introduces the sulfonyl chloride moiety.[2]

Caption: General workflow for the synthesis of the title compound.

Reactivity and Core Applications

The chemical behavior of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The presence of the para-nitro and meta-trifluoromethyl groups powerfully withdraws electron density from the aromatic ring. This inductive effect significantly enhances the electrophilicity of the sulfonyl chloride, making it highly susceptible to nucleophilic attack.[1]

This heightened reactivity is the cornerstone of its utility. The primary application is in the formation of sulfonamides via reaction with primary or secondary amines. This reaction is fundamental in drug discovery, as the sulfonamide functional group is a key pharmacophore in many therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The reaction proceeds rapidly, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1]

Caption: Reaction scheme for sulfonamide synthesis.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This section provides a representative, step-by-step methodology for the synthesis of a sulfonamide derivative, illustrating the practical application of this compound.

Objective: To synthesize N-benzyl-4-nitro-3-(trifluoromethyl)benzenesulfonamide.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Causality: Using a dry solvent and inert atmosphere prevents premature hydrolysis of the highly reactive sulfonyl chloride. Cooling the reaction controls the initial exothermic reaction upon amine addition.

-

-

Reagent Addition: In a separate vial, dissolve benzylamine (1.05 eq) and triethylamine (1.2 eq) in a small amount of DCM. Add this solution dropwise to the stirring sulfonyl chloride solution over 10-15 minutes.

-

Causality: Benzylamine is the nucleophile. Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

-

Aqueous Workup: Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Causality: The HCl wash removes excess triethylamine and any unreacted benzylamine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes residual water from the organic layer.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient system to elute the final product.

-

Causality: Chromatography separates the desired sulfonamide product from non-polar and polar impurities, yielding a pure compound.

-

-

Characterization: Confirm the structure and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

This compound is classified as a corrosive substance.[8] It causes severe skin burns and eye damage.[9] Therefore, stringent safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[10]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[8]

-

Spill & Disposal: In case of a spill, contain the material and clean up using appropriate methods for reactive solids. Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains.[9]

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9][10] For eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and immediately call a poison center or doctor.[9]

Conclusion

This compound is a powerful synthetic intermediate whose value is derived from its high reactivity, which is strategically enhanced by its trifluoromethyl and nitro substituents. Its primary role as a precursor to complex sulfonamides solidifies its importance in the pipeline of modern drug discovery and fine chemical synthesis. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with strict adherence to safety protocols, enables researchers to effectively leverage this potent molecule in the development of novel chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 301856-45-1 CAS MSDS (4-Nitro-3-(trifluoromethyl)benzenesulfonylchloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 39234-83-8 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.se [fishersci.se]

An In-Depth Technical Guide to the Solubility of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride

Introduction

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry and drug development. Its utility as a versatile reagent, particularly in the synthesis of sulfonamides and as a chemical probe, is well-established. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups impart strong electron-withdrawing properties, rendering the sulfonyl chloride (-SO₂Cl) moiety highly electrophilic and reactive.

A thorough understanding of the solubility of this reagent is a critical prerequisite for its effective use. Proper solvent selection is paramount for controlling reaction kinetics, ensuring homogeneity, facilitating product isolation, and enabling purification processes such as recrystallization. This guide provides a comprehensive overview of the physicochemical properties governing the solubility of this compound, presents available solubility data, outlines potential reactivity with common solvents, and details a robust experimental protocol for solubility determination.

Physicochemical Profile and Its Influence on Solubility

The solubility of a solid in a liquid solvent is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of this compound provides clear indicators of its expected solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 39234-83-8 | [1][2] |

| Molecular Formula | C₇H₃ClF₃NO₄S | [1][2] |

| Molecular Weight | 289.62 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 63-67 °C | [1][2][3] |

The key to understanding its solubility lies in its molecular structure:

Caption: Molecular structure highlighting key functional groups.

-

High Polarity: The molecule possesses several strongly polar functional groups: the sulfonyl chloride (-SO₂Cl), the nitro group (-NO₂), and the trifluoromethyl group (-CF₃). These groups create significant dipole moments within the molecule.

-

"Like Dissolves Like": Based on the principle of "like dissolves like," the compound is expected to have favorable solubility in polar organic solvents that can engage in dipole-dipole interactions.

-

Aprotic vs. Protic Solvents:

-

Polar Aprotic Solvents (e.g., acetone, tetrahydrofuran, ethyl acetate, acetonitrile, dichloromethane) are predicted to be excellent solvents. They can solvate the polar regions of the molecule without chemically reacting with the highly electrophilic sulfonyl chloride group.

-

Polar Protic Solvents (e.g., alcohols like methanol and ethanol, and water) will react with the sulfonyl chloride moiety. This reaction, known as solvolysis, consumes the starting material to form sulfonate esters or sulfonic acids.[4] Therefore, while the compound may appear to "dissolve," it is actually undergoing a chemical transformation. These solvents are generally unsuitable for storage or for reactions where the integrity of the sulfonyl chloride is required.

-

Nonpolar Solvents (e.g., hexanes, toluene) are expected to be poor solvents. The energy required to break the crystal lattice of the highly polar solute is not sufficiently compensated by the weak van der Waals interactions with nonpolar solvent molecules.

-

Solubility Profile: A Comparative Overview

Table 2: Estimated Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale & Important Notes |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | Good choice for reactions. Polarity is sufficient to dissolve the compound. |

| Tetrahydrofuran (THF) | Soluble | Excellent choice for reactions; effectively solvates without reacting. | |

| Ethyl Acetate (EtOAc) | Soluble | Good solvent for reactions and chromatography. | |

| Acetone | Soluble | High polarity ensures good solubility. | |

| Acetonitrile (MeCN) | Soluble | A common solvent for reactions and analysis (e.g., HPLC). | |

| N,N-Dimethylformamide (DMF) | Soluble | Very polar; should readily dissolve the compound. Use with caution as it can be difficult to remove. | |

| Nonpolar | Toluene | Sparingly Soluble | May have some solubility due to the aromatic ring, but likely limited. |

| Hexanes / Heptane | Insoluble | Very poor solvents due to the large polarity mismatch. Useful as anti-solvents for recrystallization. | |

| Polar Protic | Water | Insoluble & Reactive | Reacts (hydrolyzes) to form the corresponding sulfonic acid.[4] |

| Methanol / Ethanol | Reactive | Reacts to form the corresponding methyl/ethyl sulfonate esters.[6] Not suitable as a solvent. |

Critical Consideration: Reactivity with Protic Solvents

It is imperative to re-emphasize that the sulfonyl chloride functional group is highly reactive towards nucleophiles, including water and alcohols.[4]

Reaction with Water (Hydrolysis): O₂N(CF₃)C₆H₃SO₂Cl + H₂O → O₂N(CF₃)C₆H₃SO₃H + HCl

Reaction with an Alcohol (Alcoholysis): O₂N(CF₃)C₆H₃SO₂Cl + R-OH → O₂N(CF₃)C₆H₃SO₂OR + HCl

This reactivity precludes the use of protic solvents for any application where the compound needs to be recovered unchanged. When running reactions with amine or alcohol nucleophiles, an inert, aprotic solvent is required, and often a non-nucleophilic base (like pyridine or triethylamine) is added to neutralize the HCl byproduct.[7][8]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, the isothermal shake-flask method is the gold standard.[9][10] This method involves equilibrating a suspension of the solid in the solvent at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Methodology

-

Materials & Equipment:

-

This compound (high purity).

-

Anhydrous organic solvents of interest (analytical grade).

-

Scintillation vials or other sealable glass containers.

-

Orbital shaker with temperature control.

-

Centrifuge (optional).

-

Calibrated volumetric flasks and pipettes.

-

Syringe filters (PTFE, 0.22 µm).

-

Analytical balance.

-

UV-Vis Spectrophotometer or HPLC system with a UV detector.

-

-

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials (e.g., 50-100 mg). The key is to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the chosen solvent to each vial (e.g., 2.0 mL).

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[10]

-

Phase Separation: Remove the vials from the shaker and allow the excess solid to settle by gravity for several hours. For fine suspensions, centrifugation can be used to achieve clear separation.[10]

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a pipette. To ensure no solid particulates are transferred, the supernatant should be filtered through a chemically inert syringe filter (e.g., PTFE).

-

Analysis:

-

Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Create a calibration curve by preparing a series of dilutions from the stock solution and measuring their absorbance (UV-Vis) or peak area (HPLC).

-

Accurately dilute the sampled supernatant to fall within the linear range of the calibration curve and measure its concentration.

-

-

Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility.

-

-

Safety Precautions:

-

This compound is corrosive and causes severe skin burns and eye damage.[1][11][12]

-

Always handle this compound inside a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

The compound is moisture-sensitive.[5] Store in a tightly sealed container in a dry environment.

-

Practical Applications and Solvent Selection Logic

The choice of solvent is dictated entirely by the intended application.

Caption: Decision tree for optimal solvent selection.

-

For Chemical Reactions: The primary requirement is a solvent that dissolves the reagents but does not participate in the reaction. Tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are excellent first choices.

-

For Purification by Recrystallization: A solvent system is needed where the compound is soluble at high temperatures but sparingly soluble at low temperatures. A polar solvent like ethyl acetate could be a good primary solvent, with a nonpolar anti-solvent like hexanes or heptane used to induce precipitation upon cooling.

-

For Analytical Purposes: For techniques like NMR, a deuterated solvent that provides good solubility is required, such as chloroform-d (CDCl₃) . For HPLC, acetonitrile is a common mobile phase component that should readily dissolve the compound.

Conclusion

This compound is a highly polar, crystalline solid. Its solubility is governed by strong dipole-dipole interactions, making it readily soluble in polar aprotic solvents such as THF, dichloromethane, and ethyl acetate. Conversely, it exhibits poor solubility in nonpolar solvents like hexanes. A critical, overriding factor in solvent selection is the compound's reactivity; its sulfonyl chloride group readily undergoes solvolysis with protic solvents like water and alcohols. Therefore, these must be strictly avoided in any application not intended to derivatize the sulfonyl chloride moiety. The experimental protocols and selection logic provided herein offer a robust framework for researchers to handle and utilize this important chemical reagent effectively and safely.

References

- 1. This compound 97 39234-83-8 [sigmaaldrich.com]

- 2. This compound | 39234-83-8 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.se [fishersci.se]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 4-Nitro-3-(trifluoromethyl)benzenesulfonyl Chloride: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride, a highly functionalized reagent pivotal in advanced organic synthesis and medicinal chemistry. We will delve into its core chemical properties, reactivity, synthesis, and critical applications, particularly its role as a sophisticated building block in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique characteristics in their work.

Part 1: Molecular Structure and Physicochemical Properties

Chemical Identity and Structure

This compound (CAS No. 39234-83-8 ) is an aromatic sulfonyl chloride distinguished by the presence of two powerful electron-withdrawing groups on the phenyl ring: a nitro group at the 4-position and a trifluoromethyl group at the 3-position.[][2] This specific substitution pattern is not accidental; it is engineered to bestow significant reactivity upon the sulfonyl chloride moiety, making it an exceptionally potent electrophile for a range of chemical transformations.

The structure is systematically designed for reactivity. The trifluoromethyl (-CF3) and nitro (-NO2) groups create a strong inductive and resonance pull of electron density from the aromatic ring. This effect is relayed to the sulfonyl chloride group (-SO2Cl), rendering the sulfur atom highly electron-deficient and thus extremely susceptible to attack by nucleophiles.

-

IUPAC Name: this compound[]

-

Canonical SMILES: C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)--INVALID-LINK--[O-][][3]

-

InChI Key: LJQUNSRHHHYXEW-UHFFFAOYSA-N

Physicochemical Data

The physical properties of this compound are consistent with a substituted aromatic solid. The quantitative data below has been consolidated from various supplier and database sources for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 39234-83-8 | [4][5] |

| Molecular Weight | 289.62 g/mol | [][4] |

| Appearance | Solid | |

| Melting Point | 63-67 °C | [2][5] |

| Boiling Point | 354.0 ± 42.0 °C (Predicted) | [2][5] |

| Density | 1.689 ± 0.06 g/cm³ (Predicted) | [2][5] |

| Purity | Typically ≥97% | [3] |

Its stability is a critical consideration for handling and storage. As a sulfonyl chloride, it is highly susceptible to hydrolysis, reacting with moisture to release corrosive hydrochloric acid.[6] Therefore, all manipulations must be conducted under anhydrous conditions to preserve its integrity.

Part 2: Chemical Reactivity and Synthetic Strategy

Unpacking the Reactivity Profile

The utility of this compound stems directly from its enhanced electrophilicity. The combined electron-withdrawing power of the ortho-trifluoromethyl and para-nitro substituents makes the sulfonyl group an exceptionally potent site for nucleophilic attack, far more reactive than simpler benzenesulfonyl chlorides.[6][7] This heightened reactivity is the primary reason for its selection in challenging synthetic routes where less activated reagents may fail or require harsh conditions.

The principal reactions involve the displacement of the chloride ion by nucleophiles, most commonly amines and alcohols, to yield stable sulfonamides and sulfonate esters, respectively.[6][8] These reactions are foundational in constructing the core scaffolds of many pharmaceutical agents.

References

- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. labcompare.com [labcompare.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. Buy 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride | 837-95-6 [smolecule.com]

- 8. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

A Technical Guide to the Spectroscopic Characterization of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride

This document provides an in-depth technical guide on the spectroscopic analysis of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride, a key intermediate in synthetic chemistry. The guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural verification and quality control of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Introduction: The Molecular Blueprint

This compound (CAS No. 39234-83-8) is a polysubstituted aromatic compound with the molecular formula C₇H₃ClF₃NO₄S.[1][2][3] Its utility in medicinal chemistry and materials science stems from the unique and potent electronic effects of its three substituents on the benzene ring: the strongly electron-withdrawing nitro (-NO₂), trifluoromethyl (-CF₃), and sulfonyl chloride (-SO₂Cl) groups. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability before its use in further synthetic applications. This guide explains the expected spectroscopic signatures and the rationale behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclei

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: Sample Preparation for NMR Analysis

A self-validating protocol ensures reproducibility and accuracy.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals. Deuterated chloroform (CDCl₃) is a common first choice due to its relatively inert nature and ability to dissolve a wide range of organic compounds. For compounds with lower solubility, deuterated acetone ((CD₃)₂CO) or dimethyl sulfoxide (DMSO-d₆) can be used.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ 0.00 ppm). However, modern spectrometers can accurately reference the residual solvent peak.

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard acquisition parameters for ¹H, ¹³C, and ¹⁹F NMR should be employed.

¹H NMR Spectral Analysis: A Tale of Three Protons

The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern for the three protons on the benzene ring. The strong electron-withdrawing nature of all three substituents will shift these protons significantly downfield (to a higher ppm value).

-

H-5: This proton is ortho to the -SO₂Cl group and meta to the -NO₂ group. It is expected to appear as a doublet.

-

H-6: This proton is ortho to both the -NO₂ and -CF₃ groups, making it the most deshielded proton. It will likely appear as a doublet.

-

H-2: This proton is ortho to the -CF₃ group and meta to the -SO₂Cl group. It is expected to be a singlet or a very finely split multiplet due to smaller long-range couplings.

The precise chemical shifts and coupling constants (J-values) arise from the through-bond interactions between neighboring protons.

¹³C NMR Spectral Analysis: Carbon Environment

The ¹³C NMR spectrum will reveal the electronic environment of each carbon atom.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically 120-150 ppm). The carbons directly attached to the electron-withdrawing substituents (C-1, C-3, C-4) will be significantly deshielded and appear at higher chemical shifts. The C-CF₃ bond will also exhibit coupling, resulting in a quartet for C-3.

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a distinct quartet due to the strong one-bond coupling with the three fluorine atoms. Its chemical shift will be influenced by the aromatic ring.[4]

¹⁹F NMR Spectral Analysis: The Fluorine Signature

¹⁹F NMR is a highly sensitive technique that provides a clear signal for the trifluoromethyl group. A single, sharp singlet is expected, as there are no neighboring fluorine or hydrogen atoms to cause coupling. The chemical shift of the -CF₃ group is sensitive to its electronic environment. For comparison, the ¹⁹F NMR signal for 1-nitro-4-(trifluoromethyl)benzene in CDCl₃ appears at approximately -63.18 ppm.[4] A similar value can be anticipated for the target molecule.

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | > 8.0 | Doublet | Aromatic CH |

| ¹H | > 8.0 | Doublet | Aromatic CH |

| ¹H | > 8.0 | Singlet/Fine Multiplet | Aromatic CH |

| ¹³C | 120-150 | Multiple Signals | Aromatic C & CH |

| ¹³C | ~123 (q) | Quartet | -CF₃ |

| ¹⁹F | ~ -63 | Singlet | -CF₃ |

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring the IR Spectrum

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most straightforward and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Background Scan: A background spectrum of the empty sample holder (or pure KBr pellet) must be acquired first. This is automatically subtracted from the sample spectrum by the instrument's software to eliminate contributions from atmospheric CO₂ and water vapor.

-

Sample Scan: The sample is scanned, typically over the range of 4000 to 400 cm⁻¹. The resulting spectrum plots transmittance or absorbance as a function of wavenumber (cm⁻¹).

Interpreting the IR Spectrum

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to its key functional groups.

-

Nitro Group (-NO₂): Aromatic nitro compounds display two very strong and characteristic stretching vibrations.[5][6][7]

-

Sulfonyl Chloride Group (-SO₂Cl): This group also gives rise to two strong stretching bands.[8][9]

-

Asymmetric Stretch: Expected in the 1380-1340 cm⁻¹ range.

-

Symmetric Stretch: Expected in the 1190-1160 cm⁻¹ range.

-

S-Cl Stretch: A weaker band is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region.[8]

-

-

Trifluoromethyl Group (-CF₃): The C-F bonds in the -CF₃ group produce very strong absorption bands.

-

Aromatic Ring (C=C and C-H):

-

C=C Stretches: Medium to strong bands appear in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretches: Weaker bands are found above 3000 cm⁻¹.

-

Summary of Expected IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 1550 - 1475 | -NO₂ Asymmetric Stretch | Strong |

| 1380 - 1340 | -SO₂ Asymmetric Stretch | Strong |

| 1360 - 1290 | -NO₂ Symmetric Stretch | Strong |

| 1350 - 1100 | C-F Stretches (-CF₃) | Strong, Broad |

| 1190 - 1160 | -SO₂ Symmetric Stretch | Strong |

| 1600 - 1450 | C=C Aromatic Stretches | Medium to Strong |

| 600 - 500 | S-Cl Stretch | Medium to Weak |

Data Synthesis and Structural Confirmation

The true power of spectroscopic analysis lies in the synthesis of data from multiple techniques. The NMR data provides the carbon-hydrogen framework and the connectivity of the aromatic protons, while the IR spectrum confirms the presence of the key -NO₂, -SO₂Cl, and -CF₃ functional groups. The combination of these techniques provides a self-validating system for the unambiguous structural confirmation of this compound.

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for structural elucidation.

References

- 1. This compound | 39234-83-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-硝基-3-(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. benchchem.com [benchchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. ias.ac.in [ias.ac.in]

- 11. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to 4-Nitro-3-(trifluoromethyl)benzenesulfonyl Chloride for Advanced Research and Development

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride, a crystalline solid with the chemical formula C₇H₃ClF₃NO₄S, is a highly reactive and versatile reagent that has garnered significant interest within the pharmaceutical and agrochemical research sectors.[1][2][3] Its strategic importance lies in the unique combination of a sulfonyl chloride moiety, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl group.[4] This trifunctional arrangement makes it an invaluable building block for the synthesis of complex sulfonamides and other sulfur-containing compounds, which are prominent motifs in a wide array of biologically active molecules.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[4] This guide provides an in-depth overview of commercially available sources, key chemical properties, and a detailed protocol for a representative application of this compound in the synthesis of sulfonamides, tailored for researchers and professionals in drug discovery and development.

Commercial Availability and Specifications

A multitude of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The compound is typically available in various quantities, from laboratory-scale amounts to bulk quantities for process development. The purity of the commercially available reagent is generally high, with most suppliers offering a minimum purity of 97%.

| Supplier | Typical Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | ≥97% | Gram to Kilogram | 39234-83-8 |

| Alfa Aesar | ≥97% | Gram to Kilogram | 39234-83-8 |

| Thermo Fisher Scientific | ≥97% | Gram to Kilogram | 39234-83-8 |

| Matrix Scientific | ≥97% | Gram to Kilogram | 39234-83-8[5] |

| SynQuest Laboratories | ≥97% | Gram to Kilogram | 39234-83-8 |

| ChemicalBook | ≥97% | Gram to Kilogram | 39234-83-8[2] |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₃NO₄S | [1] |

| Molecular Weight | 289.62 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 63-67 °C | |

| CAS Number | 39234-83-8 | |

| Hazard Class | Corrosive | [3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Safety Precautions: this compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Core Application: Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone of its application, leading to the formation of sulfonamides. This reaction, a variation of the Hinsberg test, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride.[6][7] The presence of a base is crucial to neutralize the HCl byproduct and drive the reaction to completion.[8]

Reaction Workflow Diagram

Caption: Workflow for the synthesis of sulfonamides.

Detailed Experimental Protocol: Synthesis of N-Benzyl-4-nitro-3-(trifluoromethyl)benzenesulfonamide

This protocol provides a representative procedure for the synthesis of a sulfonamide using this compound and benzylamine as the primary amine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add pyridine (2.0 eq) followed by the dropwise addition of benzylamine (1.1 eq) at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (1 x), and brine (1 x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-Benzyl-4-nitro-3-(trifluoromethyl)benzenesulfonamide.

Mechanism of Sulfonamide Formation

The formation of the sulfonamide bond is a well-established nucleophilic acyl substitution-type reaction.

Caption: Mechanism of sulfonamide formation.

Conclusion

This compound is a pivotal reagent for the synthesis of sulfonamides, a class of compounds with profound importance in medicinal chemistry. Its commercial availability, coupled with its predictable reactivity, makes it an indispensable tool for researchers engaged in the design and synthesis of novel therapeutic agents. The protocol and mechanistic insights provided in this guide are intended to empower scientists to effectively utilize this versatile building block in their research endeavors.

References

- 1. cbijournal.com [cbijournal.com]

- 2. This compound | 39234-83-8 [chemicalbook.com]

- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. researchgate.net [researchgate.net]

- 5. 39234-83-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. Hinsberg Reagent And Test | Unacademy [unacademy.com]

- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Reactivity of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl Chloride with Nucleophiles

Introduction

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is a highly reactive aromatic sulfonyl chloride that serves as a critical building block in the synthesis of a diverse range of organic molecules, particularly in the realms of medicinal chemistry and materials science. Its utility stems from the presence of two powerful electron-withdrawing groups, a nitro group (-NO₂) and a trifluoromethyl group (-CF₃), strategically positioned on the benzene ring. These substituents significantly influence the electrophilicity of the sulfonyl chloride moiety, rendering it highly susceptible to attack by a wide variety of nucleophiles. This guide provides a comprehensive technical overview of the reactivity of this compound with common nucleophiles, offering insights into reaction mechanisms, experimental protocols, and factors governing its reactivity.

Core Principles of Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reactions of this compound with nucleophiles predominantly proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[1]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the sulfonyl chloride group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and is significantly stabilized by the strong electron-withdrawing effects of the ortho-nitro and meta-trifluoromethyl groups.[1]

-

Elimination of the Leaving Group: In the second step, the chloride ion, a good leaving group, is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product.

The presence of the nitro and trifluoromethyl groups is crucial for the facile progress of the SNAr reaction. They activate the benzene ring towards nucleophilic attack by reducing its electron density, thereby making it more electrophilic.

References

Methodological & Application

Application Note & Protocol: Amine Derivatization with 4-Nitro-3-(trifluoromethyl)benzenesulfonyl Chloride

Introduction: The Rationale for Derivatization

In the landscape of pharmaceutical and chemical analysis, the precise quantification and characterization of primary and secondary amines are paramount. However, these compounds often present analytical challenges due to their polarity and, in many cases, lack of a strong chromophore, which complicates their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[1] Derivatization is a powerful strategy to overcome these limitations by chemically modifying the amine to introduce a tag that enhances its detectability.[1][2]

This application note provides a detailed protocol for the derivatization of primary and secondary amines using 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride. This reagent is particularly effective due to the presence of two strong electron-withdrawing groups (the nitro group and the trifluoromethyl group) on the benzene ring.[3] These groups significantly increase the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, making it highly susceptible to nucleophilic attack by the amine.[3][4] The resulting sulfonamide derivative is not only stable but also possesses a strong UV-absorbing chromophore, enabling sensitive detection.

Chemical Principles and Mechanism

The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound. This is followed by the elimination of a chloride ion and a proton from the amine nitrogen to form a stable sulfonamide. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.[3][5]

The overall reaction is illustrated below:

Experimental Protocol

This protocol provides a general procedure for the derivatization of a primary or secondary amine with this compound. The reaction conditions may require optimization depending on the specific amine being derivatized.

Materials and Reagents

| Reagent | Grade | Supplier |

| This compound | ≥98% | (e.g., Sigma-Aldrich) |

| Amine of Interest | As required | (e.g., Sigma-Aldrich) |

| Anhydrous Pyridine or Triethylamine (TEA) | Reagent Grade | (e.g., Sigma-Aldrich) |

| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | HPLC Grade | (e.g., Fisher Scientific) |

| Deionized Water | High Purity | --- |

| Saturated Sodium Bicarbonate Solution | --- | --- |

| Brine (Saturated Sodium Chloride Solution) | --- | --- |

| Anhydrous Magnesium Sulfate or Sodium Sulfate | Reagent Grade | (e.g., Sigma-Aldrich) |

| Hydrochloric Acid (1 M) | --- | --- |

Instrumentation

-

Magnetic stirrer with stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Analytical balance

-

Standard laboratory glassware (pipettes, graduated cylinders, beakers)

-

Fume hood

Derivatization Workflow

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: To the cooled solution, add anhydrous pyridine or triethylamine (1.5 eq.) and stir for 5 minutes.

-

Addition of Derivatizing Reagent: Slowly add a solution of this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent dropwise to the reaction mixture, ensuring the temperature remains at or below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide derivative.

-

Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization of the Sulfonamide Derivative

The successful formation of the sulfonamide can be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| FT-IR Spectroscopy | Appearance of characteristic stretching bands for the S=O group (around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹) and the N-H group (for primary amine derivatives, around 3300-3200 cm⁻¹).[6] Disappearance of the primary amine N-H stretching bands. |

| ¹H NMR Spectroscopy | A downfield shift of the protons adjacent to the nitrogen atom. The appearance of a signal for the N-H proton (if applicable), which is typically a broad singlet.[6] Signals corresponding to the aromatic protons of the 4-nitro-3-(trifluoromethyl)phenyl group will be present in the aromatic region. |

| ¹³C NMR Spectroscopy | The appearance of signals corresponding to the carbon atoms of the 4-nitro-3-(trifluoromethyl)phenyl group. A characteristic signal for the carbon attached to the sulfonamide group.[6] |

| Mass Spectrometry (ESI-MS) | The detection of the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated mass of the sulfonamide derivative.[6] |

Applications in Drug Development and Research

The derivatization of amines to form sulfonamides is a cornerstone in medicinal chemistry. The sulfonamide moiety is a key structural feature in a wide range of therapeutic agents, including antibiotics (sulfa drugs), diuretics, and antiviral agents.[4] This protocol can be utilized in:

-

Lead Optimization: Introducing the 4-nitro-3-(trifluoromethyl)benzenesulfonyl group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Analytical Method Development: Creating stable, UV-active derivatives of amine-containing drugs or metabolites for quantification in biological matrices.

-

Fragment-Based Drug Discovery: Using the derivatized amine as a building block for more complex molecules.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the derivatization of primary and secondary amines using this compound. The resulting sulfonamides are stable, highly detectable, and amenable to further synthetic modifications. This procedure is a valuable tool for researchers and scientists in drug development and analytical chemistry, enabling the sensitive detection and structural modification of amine-containing compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Utility of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl Chloride in Medicinal Chemistry

Introduction: A Multifaceted Reagent for Drug Discovery

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is a highly reactive organosulfur compound that has emerged as a critical building block in modern medicinal chemistry. Its utility stems from a unique combination of functional groups: a sulfonyl chloride moiety that is highly susceptible to nucleophilic attack, and an aromatic ring activated by two potent electron-withdrawing groups—a nitro group and a trifluoromethyl group.[1] This electronic arrangement renders the sulfur atom exceptionally electrophilic, facilitating the efficient formation of stable sulfonamide and sulfonate ester linkages, which are ubiquitous structural motifs in a vast array of therapeutic agents.[2][3]

The trifluoromethyl (CF3) group, in particular, is a prized feature in drug design. Its incorporation into a molecule can significantly enhance metabolic stability, lipophilicity, and bioavailability, often leading to improved pharmacological profiles.[4] The strategic placement of the CF3 and nitro groups on the benzenesulfonyl chloride scaffold makes this reagent an indispensable tool for synthesizing complex pharmaceutical compounds and for exploring structure-activity relationships (SAR) in drug discovery programs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 39234-83-8 | [5][6] |

| Molecular Formula | C7H3ClF3NO4S | [5][6] |

| Molecular Weight | 289.62 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Melting Point | 63-67 °C | [5][6] |

| Purity | ≥97% | [5][7] |

Core Applications in Medicinal Chemistry

The unique reactivity of this compound has been leveraged in several key areas of drug discovery and development.

Keystone in the Synthesis of Non-Steroidal Antiandrogens

Perhaps the most prominent application of this reagent is in the synthesis of non-steroidal antiandrogens (NSAAs), most notably Bicalutamide (Casodex®). Bicalutamide is a frontline therapy for prostate cancer, where it functions by blocking the action of androgens at the androgen receptor.[8][9]

The synthesis of Bicalutamide and its analogues involves the reaction of an appropriate chiral epoxide with a thiol, followed by oxidation to a sulfone. However, alternative synthetic routes utilize this compound to directly install the critical sulfonyl moiety. While the most cited syntheses of Bicalutamide itself often start from different precursors, the analogous sulfonyl chloride is a key conceptual component for building the diarylpropionamide scaffold common to this class of drugs.[9][10] The sulfonyl group is essential for the drug's binding affinity and antagonist activity at the androgen receptor.

A Versatile Reagent for SAR Studies

In lead optimization, medicinal chemists systematically modify a parent compound to improve its efficacy, selectivity, and pharmacokinetic properties. Sulfonyl chlorides are invaluable for this purpose.[11][12] this compound allows for the facile derivatization of lead compounds containing primary or secondary amines, alcohols, or phenols.[2][3]

-